1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride is a chemical compound characterized by its unique molecular structure which includes an amino group, a phenoxy group, and a sec-butyl substituent. Its molecular formula is , and it is classified as an organonitrogen compound, specifically a member of the 1,2-aminoalcohols family. This compound has garnered attention in both academic and industrial settings due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis .
The synthesis of 1-amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Parameters such as temperature, pressure, and catalyst choice must be carefully controlled. Common purification techniques include recrystallization and chromatography to ensure that the final product meets quality specifications.
The molecular structure of 1-amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride can be represented as follows:
The InChI identifier for this compound is:
This structural representation highlights its complex arrangement and functional groups that contribute to its chemical behavior .
1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride can engage in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride involves interactions with biological targets at the molecular level:
While specific values for density and boiling point are not universally reported for this compound, it is generally understood that similar compounds exhibit properties such as:
Key chemical properties include:
These properties make it suitable for various applications in research and industry .
1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride has several notable applications:
The structural motif of 1-amino-3-phenoxypropan-2-ol represents a privileged scaffold in adrenergic pharmacology, with 1-amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride emerging as a deliberate evolution of this class. Phenoxypropanolamine derivatives trace their origins to early sympathomimetic agents like phenylpropanolamine (1-amino-1-phenylpropan-2-ol), initially developed in the 1910s as decongestants and anorectics [2] [5]. The historical trajectory reveals a shift from simple phenethylamine cores (e.g., norephedrine) toward oxygen-bridged architectures, where the insertion of an ether linkage between the aromatic ring and amino alcohol moiety modulates pharmacokinetic properties and receptor engagement profiles [5].
The sec-butyl substitution at the ortho-position of the phenolic ring in 1-amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride represents a strategic structural innovation. This bulky, chiral alkyl group introduces significant steric and electronic modulation, contrasting with early analogues like phenylpropanolamine that featured minimal aromatic substitution. The inspiration for such modifications stems from natural product chemistry, particularly bicyclic terpenes like α-pinene, where alkyl substituents profoundly influence biological activity through conformational restraint and stereoselective interactions [4]. Historical drug design efforts recognized that incorporating alkyl groups adjacent to the ether oxygen could enhance metabolic stability and receptor residence time, as evidenced by the progression from unsubstituted phenoxypropanolamines to alkylated derivatives like metaraminol [6].
Table 1: Structural Evolution of Phenoxypropanolamine Derivatives
Compound | Core Structure | Key Aromatic Substituent | Therapeutic Application |
---|---|---|---|
Phenylpropanolamine | 1-Amino-1-phenylpropan-2-ol | None (unsubstituted phenyl) | Nasal decongestant (historical) |
Metaraminol | 1-Amino-1-(3-hydroxyphenyl)propan-2-ol | 3-Hydroxy | Vasopressor |
Target Compound | 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol | 2-sec-Butyl | Adrenergic ligand (investigational) |
The pharmacological activity of 1-amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride is critically dependent on the three-dimensional orientation of its substituents, particularly the chiral sec-butyl group and the amino alcohol side chain. Stereochemistry governs molecular recognition at adrenergic receptors, as evidenced by the enantioselective pharmacology of predecessors like phenylpropanolamine. The (1R,2S)-(-)-norephedrine enantiomer of phenylpropanolamine exhibits significantly higher potency as a norepinephrine-releasing agent (EC₅₀ = 42.1 μM) compared to its (1S,2R)-(+)-counterpart (EC₅₀ = 137 μM) [2]. This stereochemical preference arises from the complementary topology of adrenergic receptor binding pockets, which exhibit distinct chiral constraints for amine recognition and hydrogen bonding.
The ortho-sec-butyl group in 1-amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride introduces a conformationally restrictive element that biases the phenoxy ring dihedral angle relative to the propanolamine chain. This restriction reduces the entropic penalty upon receptor binding and may enhance selectivity for specific adrenergic subtypes. Molecular modeling suggests that the sec-butyl group's R- or S-configuration at the chiral center could position the alkyl chain into distinct hydrophobic subpockets within the receptor transmembrane domains. Additionally, the tert-amine nitrogen's protonation state and the secondary alcohol's hydrogen-bonding capacity create a pharmacophoric triad common to β-adrenergic ligands: 1) cationic amine, 2) hydrogen bond acceptor/donor pair, and 3) hydrophobic aryl domain with steric modulation [2] [6].
Table 2: Impact of Substituent Geometry on Adrenergic Receptor Binding
Structural Feature | Conformational Effect | Receptor Interaction Consequence |
---|---|---|
ortho-sec-Butyl Chirality | Controls stereochemical display of alkyl groups | Dictates access to hydrophobic receptor subpockets |
Ether Oxygen Orientation | Constrains aryl ring rotation | Optimizes π-stacking with phenylalanine residues |
Amino Alcohol Stereocenters | Determines spatial relationship of NH₂/OH | Governs salt bridge/H-bond formation with aspartate/serine |
Protonated Amine | Maintains positive charge at physiological pH | Forms essential ionic bond with Asp113 in β₂-adrenergic receptor |
Structurally, 1-amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride shares core pharmacophoric elements with established adrenergic agents but exhibits distinct modifications that alter its pharmacological profile. Comparison with metaraminol (1-(3-hydroxyphenyl)-2-methylaminoethanol) reveals key differences: while metaraminol features a meta-hydroxy phenyl ring directly attached to the aminoethanol chain, the target compound incorporates an ether linkage and ortho-alkyl substitution. This architectural shift transforms the molecule from a direct-acting catecholamine mimetic (metaraminol) to a compound with potential indirect sympathomimetic properties, analogous to the relationship between norepinephrine and phenylpropanolamine [6] . The sec-butyl group's steric bulk likely impedes oxidative metabolism at the aromatic ring, potentially conferring longer half-life compared to catechol-containing agents like isoproterenol [4].
Pharmacologically, the compound bridges functional characteristics of phenylpropanolamine (norepinephrine-releasing agent) and metaraminol (mixed direct/indirect agonist). Like phenylpropanolamine, it may act primarily as a norepinephrine-releasing agent due to its structural similarity to amphetamine derivatives, but the ortho-sec-butylphenoxy moiety could introduce partial direct receptor agonism, as observed in certain alkylated phenoxypropanolamines. Hemodynamic studies comparing metaraminol and isoproterenol reveal how structural differences translate to functional divergence: metaraminol produces potent α-mediated vasoconstriction with minimal inotropy, whereas isoproterenol is a potent β₁/β₂ agonist causing vasodilation and positive chronotropy [3]. The target compound's ortho-alkylated, non-catechol structure suggests intermediate activity, potentially favoring peripheral vasoconstriction over cardiac stimulation.
Table 3: Structural and Functional Comparison with Reference Compounds
Parameter | 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol HCl | Metaraminol | Isoproterenol | Phenylpropanolamine |
---|---|---|---|---|
Aromatic System | ortho-sec-Butylphenoxy | 3-Hydroxyphenyl | 3,4-Dihydroxyphenyl | Phenyl |
Linkage to Side Chain | Ether | Direct | Direct | Direct |
Key Pharmacological Action | Norepinephrine release + partial direct agonism (predicted) | Direct α-agonist + norepinephrine release | Direct β₁/β₂-agonist | Norepinephrine/dopamine releasing agent |
Cardiovascular Effect Profile | Vasopressor (predicted) | Vasopressor | Vasodilator/inotrope | Mild vasopressor |
Metabolic Vulnerability | Low (non-catechol, alkylated) | Moderate (phenolic OH) | High (catechol) | Moderate |
Elimination Half-life (predicted) | 3-5 hours | ~2.5 hours | <1 hour | 2.1-3.4 hours [8] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3